4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of benzoxazepine derivatives is a topic of interest due to their potential as drug candidates. Paper describes the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. The synthesis involves base-promoted addition, desilylation, oxidation, and cyclisation via reductive amination. Paper details a three-step synthesis of a spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, which is a novel structure for drug discovery. Paper presents a one-pot condensation reaction for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are related to the compound of interest and have a broad spectrum of biological activities. Paper discusses a synthesis that involves a spontaneous transformation of certain precursors into benzazepine derivatives under solvent-free conditions.
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives has been confirmed through various analytical techniques. In paper , the structures of certain derivatives were confirmed by X-ray diffraction. Paper used NOESY NMR and X-ray diffraction to study the structure of a disubstituted derivative, demonstrating well-defined orientation of side chains. Paper also confirmed the structure of a product through single-crystal X-ray analysis.
Chemical Reactions Analysis
The benzoxazepine derivatives undergo various chemical reactions during their synthesis. For instance, paper mentions unsuccessful attempts to convert N-protected tetrahydro-[1H]-2-benzazepin-4-ones into 5-cycloalkyl-5-hydroxy derivatives. Paper reports on the ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one during N-alkylation attempts. These reactions are crucial for understanding the reactivity and potential modifications of the benzoxazepine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. Paper provides insights into the proton magnetic resonance spectra of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, which can be used to distinguish between isomeric benzoxazepin-ones. The solubility, stability, and reactivity of these compounds are important for their potential therapeutic applications.
Scientific Research Applications
Synthesis Methods and Derivatives
Synthesis Techniques : The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one involves converting it into tetrahydro-1-benzoxepin-3-amines and related compounds. Ring cleavage of related compounds like 2,3-dihydro-1,5-benzoxazepin-4(5H)-one occurs under certain conditions, such as N-alkylation attempts (Huckle, Lockhart, & Wright, 1972).
Polymer-Assisted Synthesis : The polymer-assisted solution phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines, simplifying workup and avoiding the use of protecting groups (Carreras, Scherkenbeck, & Paulitz, 2005).
Applications in Drug Discovery and Chemical Analysis
Neuroprotective Activity : Certain derivatives, such as 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one, exhibit significant neuroprotective activity in models of cerebral ischemia (Kamei et al., 2001).
Structural Studies : Novel scaffolds like 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] have been synthesized for drug discovery, offering defined orientations of side chains, critical in drug design (Willand et al., 2004).
Conformational Analysis : Studies on the NMR spectra and conformational analysis of substituted 2,3‐dihydro‐[1,5]benzoxazepin‐4(5H)‐one derivatives provide insights into their chemical behavior and potential as pharmacological agents (Ott, Hiegemann, & Duddeck, 1991).
Other Relevant Applications
Bioactivity and Ecological Role : The (2H)-1,4-benzoxazin-3(4H)-one class, closely related to 4,5-dihydro-1,4-benzoxazepin-3(2H)-one, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects, showcasing the potential for agricultural and ecological applications (Macias et al., 2009).
Inhibitory Activity on HIV-1 Reverse Transcriptase : Some derivatives of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the compound's potential in antiviral drug development (Klunder et al., 1992).
properties
IUPAC Name |
4,5-dihydro-1,4-benzoxazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDEGAIDVFUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358857 | |
Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
CAS RN |
34844-80-9 | |
Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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